4,4',6-Trifluorobiphenyl-3-amine
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Overview
Description
4,4’,6-Trifluorobiphenyl-3-amine is a chemical compound with the molecular formula C12H8F3N and a molecular weight of 223.2 g/mol . It is a derivative of biphenyl, where three fluorine atoms are substituted at the 4, 4’, and 6 positions, and an amine group is attached at the 3 position. This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,6-Trifluorobiphenyl-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have appropriate substituents.
Industrial Production Methods
Industrial production of 4,4’,6-Trifluorobiphenyl-3-amine involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’,6-Trifluorobiphenyl-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4,4’,6-Trifluorobiphenyl-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4’,6-Trifluorobiphenyl-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3’,4’,5’-Trifluorobiphenyl-2-amine: Another fluorinated biphenyl derivative with similar properties and applications.
4,4’,5-Trifluorobiphenyl-2-amine: Differing in the position of fluorine atoms, this compound exhibits unique reactivity and biological activity.
Uniqueness
4,4’,6-Trifluorobiphenyl-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The positioning of fluorine atoms and the amine group allows for targeted interactions with molecular targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C12H8F3N |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,4-difluoro-5-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-3-1-7(2-4-8)9-5-12(16)11(15)6-10(9)14/h1-6H,16H2 |
InChI Key |
WCHZHEZDWNWXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2F)F)N)F |
Origin of Product |
United States |
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